molecular formula C11H19NO B13344183 1-Oxa-9-azadispiro[2.2.56.23]tridecane

1-Oxa-9-azadispiro[2.2.56.23]tridecane

Cat. No.: B13344183
M. Wt: 181.27 g/mol
InChI Key: OHVASKHNWOHXRL-UHFFFAOYSA-N
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Description

1-Oxa-9-azadispiro[225623]tridecane is a complex spirocyclic compound characterized by its unique structural features Spirocyclic compounds, such as this one, are known for their rigidity and three-dimensional structure, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azadispiro[2.2.56.23]tridecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Prins cyclization reaction is often preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azadispiro[2.2.56.23]tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce certain functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-Oxa-9-azadispiro[2.2.56.23]tridecane exerts its effects is primarily through its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, thereby blocking its function and leading to the death of the bacterium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-9-azadispiro[2.2.56.23]tridecane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-oxa-9-azadispiro[2.2.56.23]tridecane

InChI

InChI=1S/C11H19NO/c1-3-11(9-13-11)4-2-10(1)5-7-12-8-6-10/h12H,1-9H2

InChI Key

OHVASKHNWOHXRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13CCNCC3)CO2

Origin of Product

United States

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